REACTION_CXSMILES
|
[I-:1].[Na+].[OH-].[Na+].[CH:5]1[C:10]([C:11]2[CH:12]=[CH:13][C:14]([F:18])=[CH:15][C:16]=2[F:17])=[CH:9][C:8]([C:19]([OH:21])=[O:20])=[C:7]([OH:22])[CH:6]=1.Cl[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+].Cl>CO>[F:17][C:16]1[CH:15]=[C:14]([F:18])[CH:13]=[CH:12][C:11]=1[C:10]1[CH:9]=[C:8]([C:19]([OH:21])=[O:20])[C:7]([OH:22])=[C:6]([I:1])[CH:5]=1 |f:0.1,2.3,5.6,7.8.9|
|
Name
|
|
Quantity
|
165 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
32 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1C=2C=CC(=CC2F)F)C(=O)O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium thiosulphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
It was stirred at this temperature for another hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0-3° C
|
Type
|
ADDITION
|
Details
|
After every addition
|
Type
|
EXTRACTION
|
Details
|
it was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
After the work-up, the product was recrystalized
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)F)C1=CC(=C(C(C(=O)O)=C1)O)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |